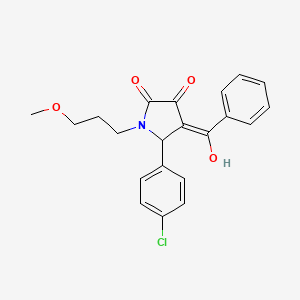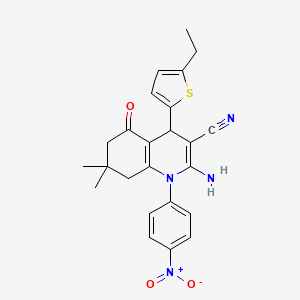![molecular formula C21H13Cl2NO B11629243 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone](/img/structure/B11629243.png)
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a seven-membered nitrogen-containing ring fused with two benzene rings and a methanone group attached to a dichlorophenyl moiety. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5H-dibenzo[b,f]azepine with 3,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a pharmacological agent, particularly in the development of anticonvulsant and antidepressant drugs.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Mechanism of Action
The mechanism of action of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with neurotransmitter receptors and ion channels in the central nervous system.
Pathways Involved: It modulates the activity of neurotransmitters such as serotonin and norepinephrine, leading to its effects on mood and seizure activity.
Comparison with Similar Compounds
Similar Compounds
5H-dibenzo[b,f]azepine: A tricyclic amine used as an intermediate in the synthesis of anticonvulsant drugs.
3,5-dichlorobenzoyl chloride: A reagent used in the synthesis of various organic compounds.
Uniqueness
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is unique due to its specific combination of structural features, which confer distinct chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C21H13Cl2NO |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
benzo[b][1]benzazepin-11-yl-(3,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-11-16(12-18(23)13-17)21(25)24-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)24/h1-13H |
InChI Key |
GSUGHOZRVFJLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11629166.png)
![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B11629169.png)
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11629170.png)
![Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11629176.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)

![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11629203.png)
![2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629208.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629216.png)
![9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629223.png)
![3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11629233.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629242.png)
